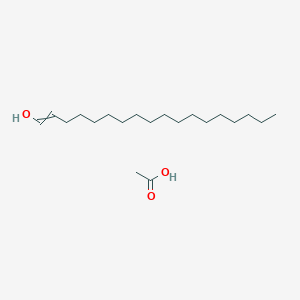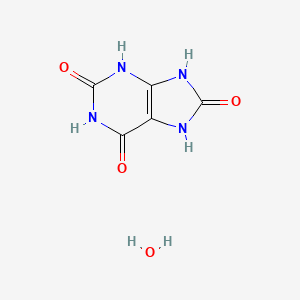
Uric acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uric acid monohydrate is a crystalline form of uric acid, which is a product of the metabolic breakdown of purine nucleotides. It is a rare component in urinary calculi, with a frequency of only 0.015% in analyzed samples . This compound crystallizes in the monoclinic space group P2₁/c, forming continuous layers by hydrogen bonds between uric acid and water molecules .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of uric acid monohydrate involves crystallization from uric acid in the presence of water. The exact synthetic routes and reaction conditions are not extensively documented, but it is known that uric acid can crystallize in different forms, including anhydrous, dihydrate, and monohydrate forms .
Industrial Production Methods: There are no specific industrial production methods for this compound due to its rarity and limited applications. Most studies focus on its identification and analysis rather than large-scale production .
化学反応の分析
Types of Reactions: Uric acid monohydrate can undergo various chemical reactions, including oxidation and reduction. One notable reaction is the oxidation of uric acid by uricase to produce allantoin and hydrogen peroxide .
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Allantoin and hydrogen peroxide.
科学的研究の応用
Uric acid monohydrate has several scientific research applications, particularly in the fields of urology and nephrology. It is studied for its role in the formation of urinary calculi and its potential implications in metabolic disorders .
作用機序
The mechanism of action of uric acid involves its role as an antioxidant. Uric acid is a strong reducing agent and acts as one of the main antioxidants in human plasma . It is formed through the oxidation of oxypurines by the enzyme xanthine oxidase . In higher primates and humans, uric acid is not further metabolized due to the absence of the enzyme uricase, leading to its excretion in urine .
類似化合物との比較
Uric Acid Anhydrous: Crystallizes without water molecules.
Uric Acid Dihydrate: Contains two water molecules per uric acid molecule.
Ammonium Urate: A salt form of uric acid.
Comparison: Uric acid monohydrate is unique due to its specific crystalline structure, which forms continuous layers by hydrogen bonds between uric acid and water molecules . This is in contrast to the three-dimensional networks formed by the anhydrous and dihydrate forms . The infrared spectrum of this compound is very similar to that of the other crystal forms of uric acid, which can make its identification challenging .
特性
CAS番号 |
64790-22-3 |
|---|---|
分子式 |
C5H6N4O4 |
分子量 |
186.13 g/mol |
IUPAC名 |
7,9-dihydro-3H-purine-2,6,8-trione;hydrate |
InChI |
InChI=1S/C5H4N4O3.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H2 |
InChIキー |
KTWFZIRYVDSYGI-UHFFFAOYSA-N |
正規SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


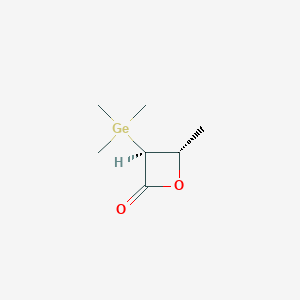
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)


![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
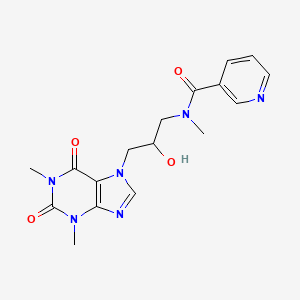

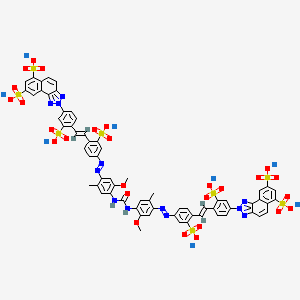
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)


